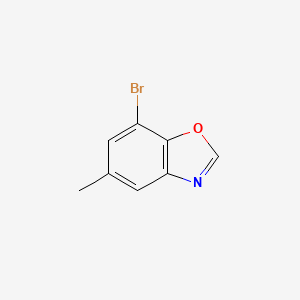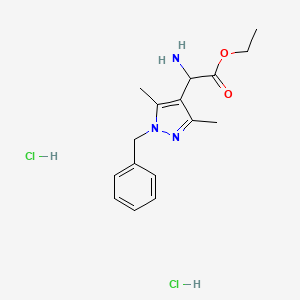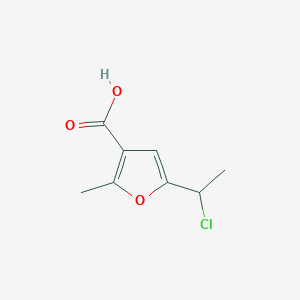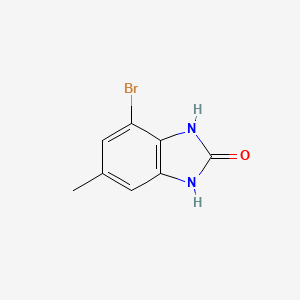
7-bromo-5-methyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-methyl-1,3-benzoxazole is a derivative of benzoxazole . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The molecular formula of 7-bromo-5-methyl-1,3-benzoxazole is C8H6BrNO . The InChI code is 1S/C9H6BrNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3 .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized using various methods. For instance, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives .Physical And Chemical Properties Analysis
The boiling point of a similar compound, Methyl 5-bromo-1,3-benzoxazole-7-carboxylate, is 165-167°C . The presence of electron-withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi, and A. niger .Scientific Research Applications
- Biological Activities : These derivatives exhibit a wide substrate scope and functionalization, leading to various biological activities. Examples include anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
- Pathways : Researchers have explored different synthetic pathways for benzoxazole production. For instance, a condensation reaction of 2-aminophenol (the precursor of 7-bromo-5-methyl-1,3-benzoxazole) with aromatic aldehydes yields 2-substituted benzoxazole .
- HIV-Reverse Transcriptase Inhibitors : Specific benzoxazole derivatives have been investigated as inhibitors against HIV-reverse transcriptase .
- Activity : Some benzoxazole derivatives exhibit potent antifungal and antimicrobial properties. For instance, compound 19 shows significant antifungal activity against A. niger, while compound 1 is effective against C. albicans .
Medicinal Chemistry and Drug Discovery
Synthetic Organic Chemistry
Pharmaceutical Industry
Antifungal and Antimicrobial Agents
Safety and Hazards
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There is an increased demand to develop newer antimicrobial agents . Despite the medical advancements, cancer remains the second leading cause of death in developing as well as developed countries . Therefore, there is a need for developing new chemical entities for treating cancer .
Mechanism of Action
Target of Action
7-Bromo-5-methyl-1,3-benzoxazole is a derivative of benzoxazole, a class of compounds known for their wide spectrum of pharmacological activities . . These activities suggest that the compound may interact with a variety of biological targets, including enzymes, receptors, and cellular structures.
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function . The bromo and methyl groups on the benzoxazole ring may enhance the compound’s binding affinity or selectivity for its targets.
Biochemical Pathways
Given the broad range of activities exhibited by benzoxazole derivatives, it is likely that the compound affects multiple pathways . These could include pathways involved in bacterial cell wall synthesis (for antibacterial activity), DNA replication (for anticancer activity), or inflammatory signaling (for anti-inflammatory activity).
Pharmacokinetics
The compound’s benzoxazole core is a planar, bicyclic structure that is likely to be well-absorbed and distributed in the body . The bromo and methyl groups may influence the compound’s metabolic stability and excretion.
Result of Action
Based on the known activities of benzoxazole derivatives, the compound may lead to bacterial cell death (for antibacterial activity), inhibition of cancer cell proliferation (for anticancer activity), or reduction of inflammatory responses (for anti-inflammatory activity) .
properties
IUPAC Name |
7-bromo-5-methyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQVMDNBZICMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methyl-1,3-benzoxazole | |
CAS RN |
1225725-20-1 |
Source


|
| Record name | 7-bromo-5-methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)




![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)

![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)


![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)

